8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a xanthine-like core (1H-purine-2,6-dione) with distinct substituents:
- Position 1 and 3: Methyl groups, common in xanthine derivatives like theophylline.
- Position 7: A 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl chain, introducing a thioether-linked tetrazole moiety.
- Position 8: A 4-benzylpiperidin-1-yl group, a structural feature often associated with central nervous system (CNS) targeting.
Properties
CAS No. |
850914-69-1 |
|---|---|
Molecular Formula |
C28H31N9O2S |
Molecular Weight |
557.68 |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H31N9O2S/c1-33-24-23(25(38)34(2)28(33)39)36(17-18-40-27-30-31-32-37(27)22-11-7-4-8-12-22)26(29-24)35-15-13-21(14-16-35)19-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
InChI Key |
WZGFRSRCAKLPHW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. Its structure features a purine nucleus with various substitutions that may influence its biological activity. This article aims to summarize the biological activities associated with this compound, drawing from available literature and related compounds.
Structural Characteristics
The molecular formula of the compound is , and it contains several notable functional groups:
- Purine core : Central to its structure and responsible for various biological interactions.
- Benzylpiperidine moiety : Likely contributes to its pharmacological profile.
- Tetrazole group : Known for its stability and potential biological activity.
Pharmacological Profiles of Related Compounds
While specific data on the biological activity of this compound is limited, structural analogs have demonstrated significant pharmacological effects. For example:
- Tetrazole derivatives are often investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. In studies, certain tetrazole compounds exhibited inhibition percentages ranging from 24% to 30% against AChE at varying concentrations .
Case Studies and Research Findings
- Anticholinesterase Activity :
- Inhibition Mechanisms :
Summary of Biological Activities of Related Tetrazole Compounds
| Compound Name | Structure Features | AChE Inhibition (%) | Notes |
|---|---|---|---|
| Compound 2 | 3-Methyl phenyl | 29.56% (1 mM) | Most active in study |
| Compound 3 | 3-Chloro phenyl | 24.38% (1 mM) | Significant activity |
| Compound 4 | Various substitutions | <11.77% | Weak activity |
Discussion
The biological activity of This compound remains largely theoretical due to the lack of direct experimental data. However, insights can be drawn from related compounds which suggest potential avenues for further research:
- Targeting AChE : Given the structural similarities with known inhibitors, this compound may also exhibit anticholinesterase properties.
- Further Investigations Needed : Comprehensive biochemical assays are necessary to elucidate its exact mechanisms and therapeutic potential.
Comparison with Similar Compounds
Structural Similarity and Chemoinformatic Analysis
Using similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity to thiadiazole derivatives (e.g., compounds 7a-7l in ) due to shared piperidinyl and thioether groups . However, its purine core distinguishes it from non-purine analogs like tetrahydroimidazopyridines (e.g., compound 1l in ), which feature nitro and cyano substituents . Key structural comparisons include:
Table 1: Structural Comparison of Purine and Non-Purine Analogs
Physicochemical Properties
The tetrazole and benzylpiperidine groups increase molecular weight and logP compared to simpler purines like theophylline, suggesting reduced aqueous solubility but enhanced membrane permeability.
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Melting Point (°C) | |
|---|---|---|---|---|
| Target Compound | ~600 | 3.5–4.2 | Not reported | |
| Theophylline | 180.16 | -0.02 | 270–274 | |
| Compound 1l () | ~500 | ~2.8 | 243–245 |
Pharmacological Potential
While direct activity data is absent, structural parallels suggest possible applications:
- CNS targeting : The benzylpiperidine group is prevalent in dopamine and serotonin receptor ligands.
- Enzyme inhibition : Thioether-containing compounds (e.g., ’s thiadiazoles) exhibit acetylcholinesterase (AChE) inhibition; the purine core may modulate selectivity .
- Metabolic stability: The tetrazole group, known for metabolic resistance, could enhance half-life compared to classic xanthines .
Q & A
Q. What are the critical steps and parameters for synthesizing 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione with high purity?
Methodological Answer: Synthesis involves multi-step organic reactions, typically including:
- Nucleophilic substitution : Coupling the benzylpiperidine moiety to the purine core under anhydrous conditions (e.g., nitrogen atmosphere, 60–80°C) .
- Thioether formation : Reacting the intermediate with 1-phenyl-1H-tetrazole-5-thiol using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final product .
Critical Parameters : - Temperature control to avoid side reactions (e.g., oxidation of thioether groups).
- Solvent selection to ensure solubility of intermediates (e.g., DMF for polar intermediates).
- Use of catalysts (e.g., Pd for cross-coupling steps, if applicable) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzylpiperidinyl protons at δ 2.5–3.5 ppm, tetrazole ring protons at δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% area under the curve) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₃₀H₃₄N₈O₂S) .
Note : X-ray crystallography (using SHELXL ) can resolve ambiguous structural features if single crystals are obtainable.
Advanced Research Questions
Q. How can computational tools like AutoDock Vina aid in studying this compound’s interactions with biological targets?
Methodological Answer:
- Target Preparation : Retrieve target protein structures (e.g., viral polymerases or GPCRs) from the PDB. Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, ensuring correct tautomerization (e.g., tetrazole ring protonation states) .
- Docking Protocol :
- Validation : Compare docking scores (affinity in kcal/mol) with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) .
Case Study : Similar purine derivatives showed antiviral activity by targeting viral polymerases, suggesting analogous mechanisms .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Validate enzyme activity (e.g., ATPase assays) with positive controls .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) using fractional factorial designs .
- Meta-Analysis : Pool data from multiple studies and perform regression analysis to account for variability (e.g., hierarchical Bayesian models) .
Example : Discrepancies in serotonin modulation studies may arise from differences in rodent models (e.g., Sprague-Dawley vs. Wistar rats) .
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Methodological Answer:
- DoE Approaches : Use response surface methodology (RSM) to optimize parameters:
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of starting material peaks) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. What are the degradation pathways of this compound under storage conditions, and how can stability be enhanced?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions:
- Oxidation : 3% H₂O₂ at 40°C for 24 hours; monitor via HPLC for oxidized byproducts.
- Hydrolysis : pH 1–13 buffers at 60°C; assess cleavage of thioether or piperidine groups .
- Stabilization Strategies :
- Lyophilization for long-term storage (-20°C, argon atmosphere).
- Add antioxidants (e.g., BHT) to solid formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
